(1E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(dimethylamino)pent-1-en-3-one
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Overview
Description
(1E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(dimethylamino)pent-1-en-3-one: is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a sulfanyl linkage, and a dimethylamino group attached to a pentenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(dimethylamino)pent-1-en-3-one typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Sulfanyl Linkage Formation: The pyridine intermediate undergoes a nucleophilic substitution reaction with a thiol compound to form the sulfanyl linkage.
Pentenone Chain Attachment: The final step involves the condensation of the sulfanyl-substituted pyridine with a dimethylamino-pentenone precursor under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pentenone chain, converting it to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules through its reactive functional groups.
Biology
In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its unique structural features.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be utilized in the development of agrochemicals and materials science for creating specialized polymers and coatings.
Mechanism of Action
The mechanism of action of (1E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(dimethylamino)pent-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and dimethylamino groups enhance its binding affinity and specificity, while the sulfanyl linkage facilitates covalent bonding with target proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Chimassorb® light stabilizer
Comparison
Compared to similar compounds, (1E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(dimethylamino)pent-1-en-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2OS/c1-8(11(20)4-5-19(2)3)21-12-10(14)6-9(7-18-12)13(15,16)17/h4-8H,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIBBFYUMFHCKG-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)SC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/N(C)C)SC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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